molecular formula C20H20ClN3O3 B14943492 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide

Cat. No.: B14943492
M. Wt: 385.8 g/mol
InChI Key: ODWVDSJLGRHAJJ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a phenoxy group, a chloro substituent, and an oxadiazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring through a cyclization reaction of a suitable precursor.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole-containing compound under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: Shares the phenoxy and chloro substituents but lacks the oxadiazole ring.

    N-(2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)acetamide: Contains the oxadiazole ring but differs in the phenoxy group.

Uniqueness

The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide

InChI

InChI=1S/C20H20ClN3O3/c1-11-9-15(19-22-14(4)27-24-19)5-7-17(11)23-20(25)13(3)26-18-8-6-16(21)10-12(18)2/h5-10,13H,1-4H3,(H,23,25)

InChI Key

ODWVDSJLGRHAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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